N'~2~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]furan-2,5-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,5-furandicarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, which facilitates the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization to obtain a pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydroxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer properties, as it can induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound can interact with cellular proteins and enzymes, potentially disrupting their normal function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can be compared with other similar compounds, such as:
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-THIOPHENEDICARBOHYDRAZIDE: Similar structure but with a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.
N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-PYRIDINEDICARBOHYDRAZIDE:
Eigenschaften
Molekularformel |
C20H16N4O5 |
---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-N,5-N-bis[(E)-(2-hydroxyphenyl)methylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C20H16N4O5/c25-15-7-3-1-5-13(15)11-21-23-19(27)17-9-10-18(29-17)20(28)24-22-12-14-6-2-4-8-16(14)26/h1-12,25-26H,(H,23,27)(H,24,28)/b21-11+,22-12+ |
InChI-Schlüssel |
WBIHXDBWIBVOAR-XHQRYOPUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CC=C3O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.